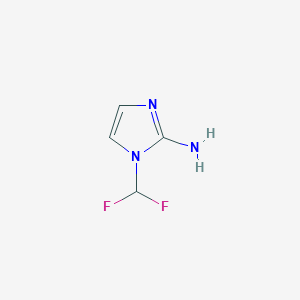

1-(difluoromethyl)-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). This group is interesting because it can significantly alter the physical and chemical properties of the molecules it’s part of .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years. One common method involves the use of difluoromethylation reagents, which can transfer a CF2H group to a variety of substrates .Molecular Structure Analysis

The difluoromethyl group is capable of forming hydrogen bonds, which can have a significant impact on the molecular structure of the compound it’s part of .Chemical Reactions Analysis

Difluoromethyl compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions .Physical And Chemical Properties Analysis

The presence of a difluoromethyl group can significantly alter the physical and chemical properties of a compound. For example, it can affect the compound’s solubility, metabolic stability, and lipophilicity .Applications De Recherche Scientifique

Fluorinated Peptide and Protein Materials

Fluorination of biomacromolecules has gained prominence. By rationally introducing fluorine into protein and peptide sequences, scientists aim to enhance chemical stability, thermostability, and bioactivity. Applications include biomimetic therapeutics, drug delivery vehicles, and bioimaging agents .

Late-Stage Difluoromethylation in Organic Synthesis

Researchers investigate methods to introduce difluoromethyl groups into complex molecules. For instance, N-heterocyclic carbene (NHC) silver complexes allow in situ generation of difluoromethylated species. These reactions find applications in synthetic chemistry and material science .

Computational Chemistry and Molecular Docking

Molecular docking studies reveal the binding affinity of 1-(difluoromethyl)-1H-imidazol-2-amine with specific targets. Negative interaction scores indicate stable binding. Such computational insights guide drug design and optimization .

Fluorescent Probes and Imaging Agents

Fluorinated compounds serve as excellent fluorescent probes due to their sensitivity and selectivity. Researchers use them to study cellular processes, detect specific molecules, and visualize biological events at the cellular level .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(difluoromethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZIRJOKLRUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-imidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)